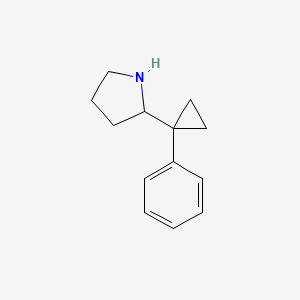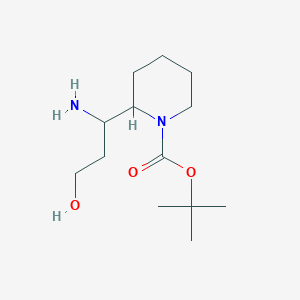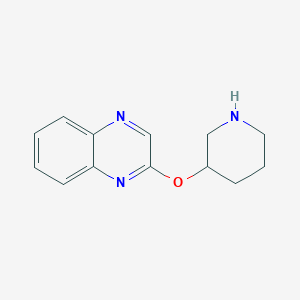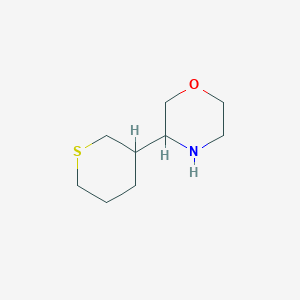
3-(Thian-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thian-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a thian-3-yl group. Morpholine itself is a heterocyclic amine with both nitrogen and oxygen atoms in its ring structure, making it a versatile scaffold in medicinal chemistry and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thian-3-yl)morpholine typically involves the reaction of morpholine with a thian-3-yl precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with a thian-3-yl halide under basic conditions . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Thian-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thian-3-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl morpholine derivatives.
Aplicaciones Científicas De Investigación
3-(Thian-3-yl)morpholine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Thian-3-yl)morpholine involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The thian-3-yl group can undergo redox reactions, influencing cellular redox states and signaling pathways . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Morpholine: The parent compound, widely used in organic synthesis and as a solvent.
Thiomorpholine: A sulfur analog of morpholine, used in similar applications but with different reactivity due to the presence of sulfur.
Piperazine: Another heterocyclic amine, structurally similar but with different pharmacological properties.
Uniqueness: 3-(Thian-3-yl)morpholine is unique due to the presence of both morpholine and thian-3-yl groups, combining the properties of both moieties.
Propiedades
Fórmula molecular |
C9H17NOS |
|---|---|
Peso molecular |
187.30 g/mol |
Nombre IUPAC |
3-(thian-3-yl)morpholine |
InChI |
InChI=1S/C9H17NOS/c1-2-8(7-12-5-1)9-6-11-4-3-10-9/h8-10H,1-7H2 |
Clave InChI |
WNUIQSKVRVFUDH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CSC1)C2COCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



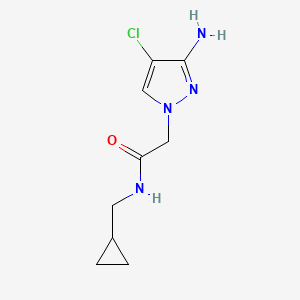
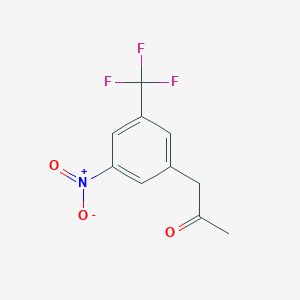
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)




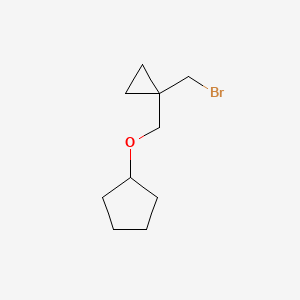
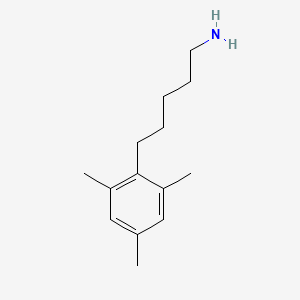
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
